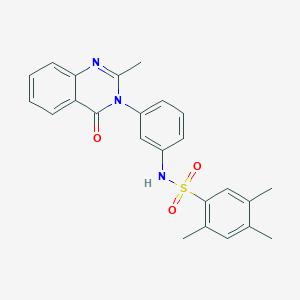

2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-15-12-17(3)23(13-16(15)2)31(29,30)26-19-8-7-9-20(14-19)27-18(4)25-22-11-6-5-10-21(22)24(27)28/h5-14,26H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVYTOUKABKQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The 2-methyl-4-oxoquinazolin-3(4H)-yl moiety is typically synthesized via cyclization of anthranilic acid or its derivatives. A review by Abdelkhalek et al. highlights the reaction of anthranilic acid with formamide or acetic anhydride under reflux to yield 4(3H)-quinazolinones. For 2-methyl substitution, anthranilamide derivatives react with acetyl chloride or acetic anhydride, forming the 2-methylquinazolinone scaffold through intramolecular cyclization (Figure 1).

Reaction Conditions :

Alternative Routes Using Isatoic Anhydride

Isatoic anhydride serves as a versatile precursor. Treatment with methylamine in ethanol generates an intermediate amide, which undergoes cyclization in acidic media with formaldehyde to yield 3-substituted-2-methyl-4(3H)-quinazolinones. This method enables the introduction of the phenyl group at position 3, critical for subsequent sulfonamide coupling.

Key Step :

$$

\text{Isatoic anhydride} + \text{Methylamine} \xrightarrow{\text{EtOH}} \text{Amide intermediate} \xrightarrow[\text{HCHO}]{\text{HCl}} \text{3-Phenyl-2-methylquinazolinone}

$$

Yield : 68–72%.

Synthesis of 2,4,5-Trimethylbenzenesulfonamide

Sulfonation of Mesitylene

The 2,4,5-trimethylbenzenesulfonyl chloride precursor is prepared via sulfonation of mesitylene (1,3,5-trimethylbenzene). Chlorosulfonic acid reacts with mesitylene at 0–5°C to yield the sulfonyl chloride, which is subsequently ammonolyzed to the sulfonamide.

Procedure :

- Mesitylene (1.0 eq) + ClSO₃H (1.2 eq) in DCM at 0°C for 2 hours.

- Quench with NH₄OH to form 2,4,5-trimethylbenzenesulfonamide .

Yield : 88–92%.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The quinazolinone’s 3-phenyl group is functionalized with an amine at the meta position to enable sulfonamide coupling. A nitro group at the 3-position of the phenyl ring is reduced to an amine using SnCl₂ in i-PrOH, followed by sulfonamide formation.

Steps :

Buchwald-Hartwig Amination

For advanced functionalization, palladium-catalyzed coupling introduces the sulfonamide group. This method avoids nitro reduction and offers higher regioselectivity.

Conditions :

- 3-Bromophenylquinazolinone (1.0 eq) + 2,4,5-Trimethylbenzenesulfonamide (1.5 eq)

- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq) in toluene at 100°C for 24 h.

Yield : 65–70%.

Optimization and Challenges

Regioselectivity in Sulfonation

Sulfonation of mesitylene requires precise temperature control to avoid polysubstitution. Excess chlorosulfonic acid and slow addition mitigate side reactions.

Purification Techniques

Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the final product. Recrystallization from tert-butyl methyl ether enhances purity (≥95%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes oxidation with agents like potassium permanganate, resulting in oxidative cleavage.

Reduction: : Reduction with hydrogen in the presence of palladium results in the reduction of the quinazoline ring.

Substitution: : Nucleophilic substitution reactions are common at the sulfonamide nitrogen, forming various derivatives.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, hydrogen peroxide

Reduction Reagents: : Hydrogen gas, palladium catalyst

Substitution Conditions: : Elevated temperatures, solvents such as dimethylformamide

Major Products

Oxidation: : Carboxylic acid derivatives

Reduction: : Quinazoline derivatives

Substitution: : Varied sulfonamide derivatives

Scientific Research Applications

Chemistry: : This compound is used as a starting material for the synthesis of other heterocyclic compounds due to its reactive functional groups.

Biology: : In biological research, the compound has been studied for its potential as an enzyme inhibitor, impacting pathways involved in cell growth and apoptosis.

Medicine: : It's explored as a candidate in anticancer research due to its ability to inhibit specific kinase enzymes involved in cancer cell proliferation.

Industry: : The compound’s derivatives are used in the manufacture of certain dyes and pigments, and as intermediates in organic synthesis.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinase enzymes. By binding to the ATP-binding site of these enzymes, it prevents phosphorylation events essential for cell signaling pathways. This interruption can lead to cell cycle arrest and apoptosis, making it a potential therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include sulfonamide-linked quinazolinones and pyrazolo-pyrimidine derivatives. Below is a comparative analysis:

Limitations and Challenges

- Target Compound : Lack of published cytotoxicity or pharmacokinetic data limits direct efficacy comparisons.

- Solubility : High lipophilicity from trimethyl groups may reduce aqueous solubility, necessitating formulation optimization.

- Selectivity: Quinazolinones may cross-react with non-target kinases, a limitation observed in analogues like those in .

Biological Activity

2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS Number: 898428-93-8) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure, which includes a quinazoline moiety known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C24H23N3O3S

- Molecular Weight : 433.5 g/mol

- CAS Number : 898428-93-8

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Inhibition of Angiogenesis : Compounds with similar structures have been reported to inhibit angiogenesis, a critical process in tumor growth and metastasis. This inhibition may occur through the modulation of vascular endothelial growth factor (VEGF) signaling pathways.

- Cytokine Regulation : Research indicates that quinazoline derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha, which plays a significant role in inflammatory responses and cancer progression .

- Cell Cycle Modulation : Similar compounds have shown the ability to disrupt cell cycle progression, particularly in cancer cells. This effect can lead to apoptosis and reduced proliferation in tumor cells .

Antiproliferative Effects

A study evaluated the antiproliferative activity of several quinazoline derivatives against various cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 15 |

| Compound B | HT-29 (Colon Cancer) | 12 |

| Compound C | M21 (Skin Melanoma) | 10 |

These findings suggest that the compound may possess similar antiproliferative properties, warranting further investigation into its efficacy against specific cancer types.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects appears multifaceted:

- Calcium Signaling : Some studies suggest that compounds activating phospholipase C (PLC) can increase intracellular calcium levels, enhancing vascular smooth muscle reactivity and potentially influencing tumor microenvironments .

- Cytoskeletal Disruption : Quinazoline derivatives have been shown to interfere with microtubule dynamics, leading to cytotoxic effects in cancer cells by preventing normal mitotic spindle formation .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : In preclinical models, the compound demonstrated significant tumor growth inhibition in chick chorioallantoic membrane assays, indicating its potential as an anticancer agent .

- Anti-inflammatory Applications : Due to its ability to modulate cytokine production, this compound may be explored for therapeutic applications in chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.